3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine
Description
The compound 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is a heterocyclic molecule featuring a pyridazine core substituted with a 1,2,4-oxadiazole ring and a sulfanyl-methyl linkage. Its structure includes a 3-methoxyphenyl group attached to the oxadiazole ring and a 4-(2-methylpropyl)phenyl group on the pyridazine moiety.
The 1,2,4-oxadiazole ring is notable for its metabolic stability and ability to act as a bioisostere for ester or amide groups, enhancing drug-like properties . The methoxy group on the phenyl ring may improve solubility and binding affinity, while the branched isobutyl (2-methylpropyl) group contributes to lipophilicity, influencing membrane permeability .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16(2)13-17-7-9-18(10-8-17)21-11-12-23(27-26-21)31-15-22-25-24(28-30-22)19-5-4-6-20(14-19)29-3/h4-12,14,16H,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXRLAQTBCGPIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-methoxybenzohydrazide with an appropriate nitrile under acidic conditions.
Attachment of the oxadiazole to the pyridazine ring: This step involves the reaction of the oxadiazole intermediate with a pyridazine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the sulfanyl group: This can be done by reacting the intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield a corresponding amine.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, given its potential interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyridazine and oxadiazole hybrids. Below is a comparative analysis with structurally related molecules:
Key Differences and Implications
Substituent Effects: The 3-methoxyphenyl group in the target compound vs. 4-(2-methylpropyl)phenyl vs. 4-isopropylphenyl: The branched isobutyl group in the target compound may confer greater lipophilicity compared to the linear isopropyl chain, affecting bioavailability .
Core Heterocycle :
- Pyridazine (target) vs. pyrimidine (EP 1 808 168 B1 derivative) : Pyridazine’s electron-deficient nature may improve binding to enzymes like phosphodiesterases, whereas pyrimidine derivatives are often explored for kinase inhibition.
Pharmacological Profile :
- 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : 1,3,4-oxadiazoles (e.g., derivatives in ) exhibit superior metabolic stability and hydrophilicity due to their symmetry, whereas 1,2,4-oxadiazoles are less studied but may offer unique selectivity in drug-target interactions .
Research Findings and Data
- Synthetic Efficiency : The target compound’s synthesis likely follows routes similar to sulfonate pyridazines (e.g., via sulfonyl chloride intermediates, as in ). However, green methods (microwave irradiation ) could enhance yield and purity.
- ADME Properties : Computational models predict moderate hydrophilicity (cLogP ~3.5) for the target compound, comparable to 1,3,4-oxadiazole derivatives but higher than pyrimidine-based agonists .
Biological Activity
The compound 3-({[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-[4-(2-methylpropyl)phenyl]pyridazine is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.52 g/mol. The structure features a pyridazine core substituted with both oxadiazole and methoxyphenyl groups, which are known to enhance biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The oxadiazole moiety can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds. Subsequent modifications introduce the sulfanyl and pyridazine functionalities.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent inhibitory effects against various Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with Minimum Inhibitory Concentrations (MICs) reported as low as 0.21 µM for certain derivatives .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | E. coli | 0.21 |
| 3g | P. aeruginosa | 0.21 |
| 3f | C. albicans | 0.83 |
Cytotoxicity
In vitro studies assessing cytotoxicity on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate that while some derivatives exhibit low toxicity, the selectivity towards bacterial cells suggests a favorable therapeutic index. The IC50 values for these compounds were found to be significantly higher than their MIC values, indicating a potential for safe therapeutic use .
The mechanism by which these compounds exert their antimicrobial effects is primarily through inhibition of key enzymes involved in bacterial cell wall synthesis and DNA replication. Molecular docking studies have revealed that the most active compounds form strong interactions with DNA gyrase and MurD ligase, critical enzymes in bacterial survival .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical strains of bacteria. The results indicated that compounds similar to our target exhibited broad-spectrum activity and were particularly effective against resistant strains .
- Toxicity Assessment : Another research project focused on assessing the toxicity profiles of these compounds using MTT assays on human cell lines, demonstrating that while some compounds had promising antibacterial activity, they also maintained a safety margin in normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
